![molecular formula C22H29N5O2 B2898319 9-(4-ethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848279-32-3](/img/no-structure.png)

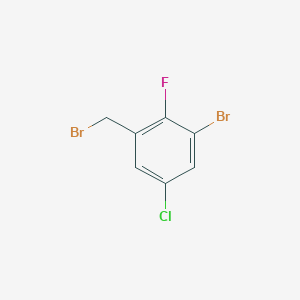

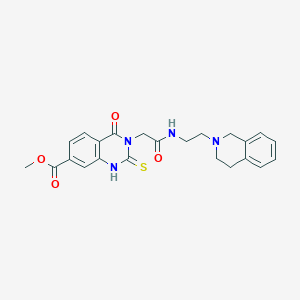

9-(4-ethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidinediones are a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . Examples include naturally occurring metabolites like Uracil .

Synthesis Analysis

There are several methods for the synthesis of pyrimidinediones and related compounds. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylpyrimidines . Another method involves a ZnCl2-catalyzed three-component coupling reaction .

Molecular Structure Analysis

The molecular structure of pyrimidinediones is characterized by a pyrimidine ring substituted with two carbonyl groups . Computational spectroscopic analytical items (IR, NMR, and UV–Vis) can be calculated using popular DFT methods .

Chemical Reactions Analysis

Pyrimidinediones can undergo various chemical reactions. For example, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidinediones can vary widely depending on their specific structure. For instance, the IC50 values of some pyrano[2,3-d]pyrimidine-2,4-dione derivatives against PARP-1 range from 3.61 nM to 114 nM .

作用機序

Safety and Hazards

The safety and hazards of pyrimidinediones can also vary widely depending on their specific structure. Some pyrimidinedione derivatives have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

将来の方向性

Future research could focus on the synthesis of new pyrimidinedione derivatives and the exploration of their biological activities. For instance, the discovery of novel PARP-1 inhibitors among pyrano[2,3-d]pyrimidine-2,4-dione derivatives indicates the potential of targeting PARP-1 in cancer treatment .

特性

CAS番号 |

848279-32-3 |

|---|---|

分子式 |

C22H29N5O2 |

分子量 |

395.507 |

IUPAC名 |

9-(4-ethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H29N5O2/c1-4-6-7-13-27-20(28)18-19(24(3)22(27)29)23-21-25(14-8-15-26(18)21)17-11-9-16(5-2)10-12-17/h9-12H,4-8,13-15H2,1-3H3 |

InChIキー |

GEHVUIOZEHHTAP-UHFFFAOYSA-N |

SMILES |

CCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)CC)N(C1=O)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2898245.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2898246.png)

methanone](/img/structure/B2898249.png)

![3-Bromo-4-[1-(3-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2898252.png)

![3-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzo[g][1]benzothiole-2-carboxamide](/img/structure/B2898254.png)

![methyl 6-bromo-4-[4-(dimethylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2898255.png)

![5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone](/img/structure/B2898257.png)